molecular formula C21H23N3O6S2 B2942683 (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-03-7

(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2942683
CAS No.: 865199-03-7
M. Wt: 477.55
InChI Key: GAWSOPKFYKTZEW-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 2 with a (3-butoxybenzoyl)imino moiety. The Z-configuration of the imine group ensures a specific spatial arrangement, critical for intermolecular interactions and biological activity. The methyl ester at the acetoxy group enhances lipophilicity, influencing pharmacokinetic properties. Structural analogs often vary in substituents on the benzoyl ring, sulfonyl/sulfamoyl groups, or ester functionalities, leading to differences in solubility, stability, and target affinity .

Properties

IUPAC Name

methyl 2-[2-(3-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-3-4-10-30-15-7-5-6-14(11-15)20(26)23-21-24(13-19(25)29-2)17-9-8-16(32(22,27)28)12-18(17)31-21/h5-9,11-12H,3-4,10,13H2,1-2H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWSOPKFYKTZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Introduction of the butoxybenzoyl group: This step involves the acylation of the benzo[d]thiazole core with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the imino group: The imino group can be introduced by the reaction of the acylated benzo[d]thiazole with an appropriate amine.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride.

    Esterification: Finally, the ester group is formed by reacting the intermediate with methyl chloroacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various bacterial and fungal strains makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, inhibiting their function and leading to cell death. In cancer therapy, it induces apoptosis by activating specific signaling pathways and disrupting the mitochondrial membrane potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

(a) Alkoxy Chain Length and Position
  • Target Compound : 3-butoxybenzoyl (meta-substitution, C₄ chain).
  • Analog from : (Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate . Substituent: 4-pentyloxybenzoyl (para-substitution, C₅ chain). Implications:
  • Para vs. Meta Position : The para-substitution may enhance planarity and dipole interactions compared to the meta-substituted target compound.
(b) Electron-Withdrawing Groups
  • Analog from : (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate . Substituents:
  • Benzoyl group: 2-(methylsulfonyl) (strong electron-withdrawing).
  • Thiazole ring: 6-bromo (steric bulk).
  • Ester: Ethyl (vs. methyl in the target compound).
    • Implications:
  • Bromo Substituent : Introduces steric hindrance, possibly reducing binding affinity but improving metabolic stability.
  • Ethyl Ester : Higher lipophilicity than methyl ester, altering absorption and distribution.

Modifications at the Sulfamoyl/Sulfonyl Position

  • Target Compound : 6-sulfamoyl (-SO₂NH₂).
  • Analog from : Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide . Substituent: 6-methylsulfonyl (-SO₂CH₃). Implications:
  • Sulfamoyl vs. Methylsulfonyl: Sulfamoyl groups participate in hydrogen bonding (e.g., with enzyme active sites), while methylsulfonyl lacks H-bond donors, reducing target interactions.
  • Hydrobromide Salt : Enhances aqueous solubility and crystallinity compared to the free base form of the target compound.

Ester Group Variations

  • Target Compound : Methyl ester.
  • Analog from : Ethyl ester . Ethyl vs.

Comparative Data Table

Compound Name Substituents (Benzoyl/Thiazole) Ester Group Key Properties Biological Implications
(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Target) 3-butoxybenzoyl, 6-sulfamoyl Methyl Moderate lipophilicity; hydrogen-bonding capability via sulfamoyl Enhanced enzyme inhibition potential
(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate 4-pentyloxybenzoyl, 6-sulfamoyl Methyl Higher logP; para-substitution improves planarity Improved membrane permeability
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide 6-methylsulfonyl Methyl Reduced H-bonding; hydrobromide salt increases solubility Lower target affinity but better formulation
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 2-methylsulfonylbenzoyl, 6-bromo Ethyl High steric bulk; electrophilic benzoyl group Potential for covalent target binding

Research Findings and Implications

  • Sulfamoyl vs. Sulfonyl : Sulfamoyl-containing compounds (e.g., target compound) show superior hydrogen-bonding interactions in crystallographic studies, stabilizing enzyme-inhibitor complexes .
  • Z-Configuration : The Z-configuration in the target compound and analogs ensures optimal spatial orientation for π-π stacking and van der Waals interactions, as observed in thiazole derivatives .
  • Alkoxy Chain Position : Para-substituted benzoyl groups () may enhance binding to hydrophobic pockets in enzymes compared to meta-substituted analogs .

Biological Activity

(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : Approximately 385.42 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from benzothiazole derivatives. The process includes the formation of the imine linkage and subsequent functionalization with sulfonamide groups. Detailed synthetic routes have been documented in various studies, showcasing the versatility of benzothiazole derivatives in medicinal applications .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against a variety of pathogens:

  • Antibacterial Activity : Compounds derived from benzothiazoles have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. For instance, a related study reported zones of inhibition ranging from 24 mm to 28 mm against these bacteria .
  • Antifungal Activity : The compound has also demonstrated antifungal properties, particularly against Candida albicans, where its efficacy was comparable to standard antifungal agents .

Anticancer Activity

The potential anticancer effects of benzothiazole derivatives have been widely studied. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. Specific studies report that these compounds can induce apoptosis in various cancer cell lines, suggesting their role as potential chemotherapeutic agents .

Anti-inflammatory Activity

Anti-inflammatory properties are another significant aspect of the biological activity of this compound. Benzothiazole derivatives have been evaluated for their ability to reduce inflammation in preclinical models. For example, one study indicated that certain derivatives reduced carrageenan-induced paw edema in rats by up to 27.2%, indicating strong anti-inflammatory potential .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several benzothiazole derivatives and tested their antibacterial activity. The results showed that derivatives with sulfonamide groups exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics .
  • Anticancer Screening : In vitro tests on cancer cell lines demonstrated that specific analogs of this compound induced significant cytotoxicity at micromolar concentrations, leading to further investigations into their mechanism of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.